molecular formula C18H29N3O5 B1390089 Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate CAS No. 1142191-99-8

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate

Cat. No. B1390089
CAS RN: 1142191-99-8
M. Wt: 367.4 g/mol
InChI Key: KMPFQRUNLAVRPO-UHFFFAOYSA-N
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Description

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate, commonly referred to as TBBMD, is an organometallic compound used in a variety of scientific research applications. TBBMD is a white, crystalline solid with a melting point of 60-62°C and a boiling point of 200-202°C. It is soluble in ether, benzene, and chloroform, and is insoluble in water. TBBMD has a molecular weight of 300.41 g/mol and a molecular formula of C13H20N2O4.

Scientific Research Applications

TBBMD is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymers and other materials. TBBMD is also used as a catalyst in organic reactions, and is used in the synthesis of polymers and other materials.

Mechanism of Action

TBBMD acts as a catalyst in organic reactions by forming a complex with the reactants. The complex facilitates the reaction by lowering the activation energy of the reaction. This allows the reaction to occur at a lower temperature and with fewer reactants.
Biochemical and Physiological Effects
TBBMD has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

TBBMD has several advantages for use in laboratory experiments. It is a stable compound that is not toxic and is not known to cause any adverse effects. It is also soluble in common organic solvents and is relatively inexpensive. The main limitation of TBBMD is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on TBBMD could focus on its use as a catalyst in organic reactions. Additional research could also focus on its use as a polymerization catalyst, or its use as a reagent in the synthesis of pharmaceuticals and other organic compounds. Other potential future directions include the development of new methods for synthesizing TBBMD, as well as the development of new applications for TBBMD.

properties

IUPAC Name

tert-butyl N-[[3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5/c1-17(2,3)25-15(22)20-9-12-8-19-11-14(24-7)13(12)10-21-16(23)26-18(4,5)6/h8,11H,9-10H2,1-7H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFQRUNLAVRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1CNC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673920
Record name Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate

CAS RN

1142191-99-8
Record name Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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